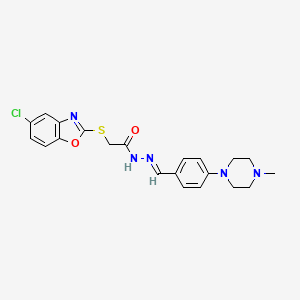
Antitumor agent-113
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-113 is a compound known for its cytotoxic effects on A549 cells, with an IC50 value of 46.60 μM. It induces apoptosis, making it a promising candidate for research in non-small cell lung cancer . This compound is part of a broader class of antitumor agents that target cancer cells, aiming to inhibit their growth and proliferation.
Métodos De Preparación
The synthesis of antitumor agent-113 involves several steps, including the introduction of specific functional groups that enhance its cytotoxic properties. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve multi-step organic synthesis, purification, and characterization processes to ensure the compound’s efficacy and safety .
Análisis De Reacciones Químicas
Antitumor agent-113 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are derivatives of this compound with varying degrees of cytotoxicity and specificity .
Aplicaciones Científicas De Investigación
Antitumor agent-113 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antitumor agents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for non-small cell lung cancer and other types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
The mechanism of action of antitumor agent-113 involves the induction of apoptosis in cancer cells. This process is mediated through the activation of specific molecular pathways, including the inhibition of Akt, a protein kinase involved in cell survival and proliferation. By inhibiting Akt, this compound triggers a cascade of events leading to programmed cell death, thereby reducing the viability of cancer cells .
Comparación Con Compuestos Similares
Antitumor agent-113 is unique in its specific targeting of Akt and its potent cytotoxic effects on A549 cells. Similar compounds include:
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.
Paclitaxel: A compound that stabilizes microtubules and prevents their disassembly, leading to cell cycle arrest.
Cisplatin: A platinum-based drug that forms DNA crosslinks, inhibiting DNA replication and transcription.
Each of these compounds has distinct mechanisms of action and therapeutic applications, but this compound stands out for its specific inhibition of Akt and its potential use in non-small cell lung cancer research .
Propiedades
Fórmula molecular |
C21H22ClN5O2S |
|---|---|
Peso molecular |
444.0 g/mol |
Nombre IUPAC |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-[4-(4-methylpiperazin-1-yl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-26-8-10-27(11-9-26)17-5-2-15(3-6-17)13-23-25-20(28)14-30-21-24-18-12-16(22)4-7-19(18)29-21/h2-7,12-13H,8-11,14H2,1H3,(H,25,28)/b23-13+ |
Clave InChI |
QFDQSIQSIJCJBJ-YDZHTSKRSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


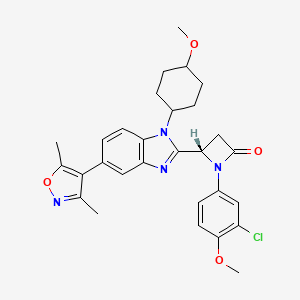
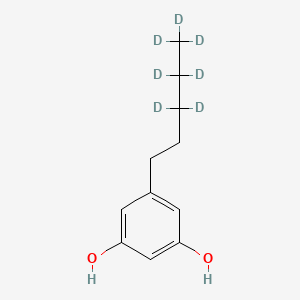
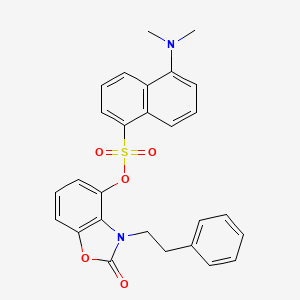

![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
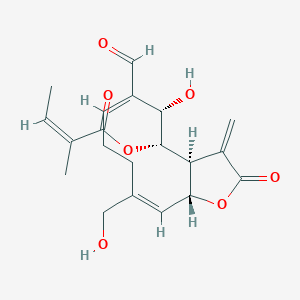
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
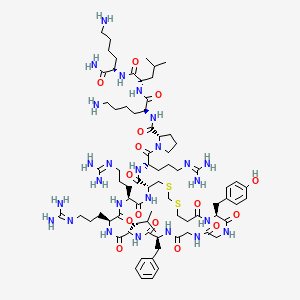
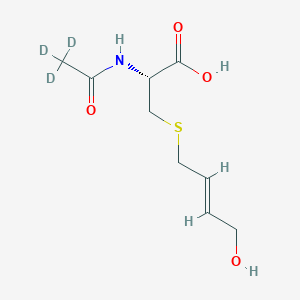
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)

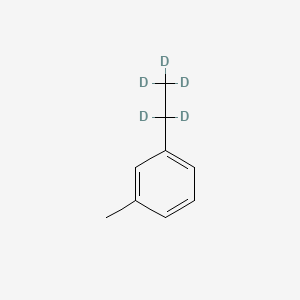
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

